Ethyl isonicotinimidate
Overview
Description
Ethyl isonicotinimidate, also known as Isonicotinimidic acid ethyl ester, is a chemical compound with the molecular formula C8H10N2O . It contains a total of 21 atoms, including 10 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound consists of 21 atoms, including 10 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecular weight is 150.18 . Further details about its 3-dimensional molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile can be found in the references .Scientific Research Applications
1. Tuberculosis Research
Ethyl isonicotinimidate plays a role in tuberculosis research. A study by Banerjee et al. (1994) found that a mutation in the mycobacterial inhA gene conferred resistance to both isoniazid (INH) and ethionamide (ETH) in Mycobacterium smegmatis and M. bovis, suggesting that inhA is likely a primary target of action for these drugs.
2. Agricultural Applications
In agricultural research, this compound derivatives have been used for pest control. Johnson (1970) discovered that certain pesticides effectively controlled nematode populations on centipede grass. The compounds included ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate and O,O-diethyl S-[2-(ethylthio)ethyll phosphorothioate, resulting in increased seed production due to nematode control (Johnson, 1970).
3. Chemical Synthesis
This compound is used in chemical synthesis. Yadav et al. (2005) conducted a reaction of ethyl isonicotinate with hydrazine hydrate in non-aqueous medium to produce isoniazid, an important agent in the treatment of tuberculosis. This study highlights the utility of this compound in synthesizing clinically relevant compounds (Yadav, Joshi, & Lathi, 2005).
4. Analytical Chemistry
In the field of analytical chemistry, Marszałł et al. (2006) explored the use of 1-ethyl-3-methylimidazolium ionic liquid as a buffer additive in the separation of nicotinic acid and its isomers, including isonicotinic acid, by capillary electrophoresis. This demonstrates the relevance of this compound derivatives in analytical separations (Marszałł, Markuszewski, & Kaliszan, 2006).
5. Material Science
In material science, Kang et al. (2021) discovered Ni(IN)2 (where IN = isonicotinic acid) as a promising adsorbent for ethane/ethylene separation. This finding underscores the application of this compound derivatives in developing materials for industrial separations (Kang et al., 2021).
6. Environmental Toxicology
In environmental toxicology, this compound derivatives are studied for their potential to cross biological barriers. Kern et al. (2019) examined whether ethylmercury, a compound related to this compound, crosses the blood-brain barrier. Their findings provide insights into the transport mechanisms of similar ethyl compounds across cellular membranes, with implications for understanding the environmental impact of these compounds on human health (Kern, Geier, Homme, & Geier, 2019).
7. Coordination Chemistry
This compound derivatives play a significant role in coordination chemistry. Goher and Drátovský (1976) explored the formation of complexes between isonicotinic acid, ethyl isonicotinate, and cuprous halides. These complexes, characterized by analytical data, diamagnetism, and conductivity measurements, provide insights into the interactions of this compound derivatives with metals, which is crucial for developing new materials and catalysts (Goher & Drátovský, 1976).
Safety and Hazards
Properties
IUPAC Name |
ethyl pyridine-4-carboximidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-11-8(9)7-3-5-10-6-4-7/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLBGAUWXMOYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483045 | |
Record name | Ethyl isonicotinimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41050-96-8 | |
Record name | Ethyl 4-pyridinecarboximidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41050-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl isonicotinimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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